[1-(Aminomethyl)cyclopropyl](5-methyl-1,3-thiazol-2-yl)methanol [1-(Aminomethyl)cyclopropyl](5-methyl-1,3-thiazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729867
InChI: InChI=1S/C9H14N2OS/c1-6-4-11-8(13-6)7(12)9(5-10)2-3-9/h4,7,12H,2-3,5,10H2,1H3
SMILES:
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol

[1-(Aminomethyl)cyclopropyl](5-methyl-1,3-thiazol-2-yl)methanol

CAS No.:

Cat. No.: VC17729867

Molecular Formula: C9H14N2OS

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)cyclopropyl](5-methyl-1,3-thiazol-2-yl)methanol -

Specification

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
IUPAC Name [1-(aminomethyl)cyclopropyl]-(5-methyl-1,3-thiazol-2-yl)methanol
Standard InChI InChI=1S/C9H14N2OS/c1-6-4-11-8(13-6)7(12)9(5-10)2-3-9/h4,7,12H,2-3,5,10H2,1H3
Standard InChI Key ZGFNMQLCMDPSDW-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)C(C2(CC2)CN)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s architecture features three distinct components: a cyclopropane ring, an aminomethyl substituent, and a 5-methyl-1,3-thiazol-2-yl group. The cyclopropane ring introduces steric strain, which can enhance binding affinity to biological targets, while the thiazole ring provides π-π stacking capabilities and hydrogen-bonding sites.

Molecular Characteristics

The IUPAC name, [1-(aminomethyl)cyclopropyl]-(5-methyl-1,3-thiazol-2-yl)methanol, reflects its substituent arrangement. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₉H₁₄N₂OS
Molecular Weight198.29 g/mol
SMILESCC₁=CN=C(S1)C(C₂(CC₂)CN)O
InChIKeyZGFNMQLCMDPSDW-UHFFFAOYSA-N

The thiazole ring’s 5-methyl group enhances lipophilicity, as evidenced by the logP value (calculated via PubChem algorithms), which suggests moderate membrane permeability.

Synthesis and Manufacturing

The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves multi-step protocols optimized for yield and purity.

Key Synthetic Steps

A patented method outlines the following sequence :

  • Thiazole Ring Formation: Condensation of 5-methylthiazole-2-carbaldehyde with cyclopropylamine derivatives under basic conditions.

  • Aminomethylation: Introduction of the aminomethyl group via reductive amination using sodium cyanoborohydride.

  • Methanol Functionalization: Oxidation of a terminal aldehyde to methanol using borohydride reagents.

Critical reaction parameters include:

  • Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their polar aprotic properties.

  • Temperature: Reactions proceed optimally at 0–25°C to minimize side-product formation .

  • Catalysts: Palladium on carbon (Pd/C) facilitates hydrogenation steps .

Characterization and Analytical Data

Structural elucidation relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 7.21 (s, 1H, thiazole-H), 4.89 (s, 1H, -OH), 3.45 (m, 2H, -CH₂NH₂), and 2.41 (s, 3H, -CH₃).

  • ¹³C NMR: Signals corresponding to the cyclopropane carbons (δ 18.2, 19.7 ppm) and thiazole carbons (δ 121.4, 147.8 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 199.1 [M+H]⁺, consistent with the molecular formula C₉H₁₄N₂OS.

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